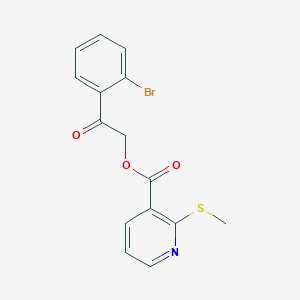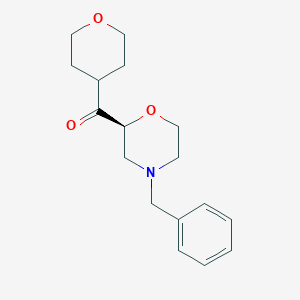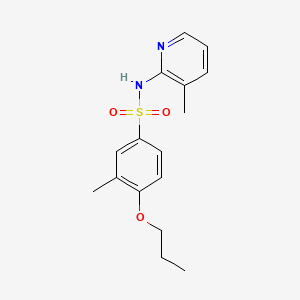
2-(2-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that features a bromophenyl group, an oxoethyl group, and a methylthio nicotinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate typically involves the following steps:
Formation of the Oxoethyl Group: This can be achieved through various methods, including oxidation of an ethyl group.
Coupling with Methylthio Nicotinate: This step involves the esterification of the bromophenyl oxoethyl intermediate with methylthio nicotinate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The oxoethyl group can be oxidized or reduced under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Hydrolysis: Nicotinic acid derivatives and alcohols.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science: Component in the development of new materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl and methylthio groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromophenylacetonitrile
- 2-Bromophenyl isothiocyanate
- 2-(Bromomethyl)acrylate
Uniqueness
2-(2-Bromophenyl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and methylthio nicotinate moieties allows for versatile applications in different fields, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H12BrNO3S |
|---|---|
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
[2-(2-bromophenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12BrNO3S/c1-21-14-11(6-4-8-17-14)15(19)20-9-13(18)10-5-2-3-7-12(10)16/h2-8H,9H2,1H3 |
Clé InChI |
BXMJOCTXGBXZBA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367379.png)

![3-[(Benzylsulfanyl)methyl]-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367394.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367400.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B13367408.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)

![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B13367422.png)

![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)


